molecular formula C13H23Cl2N3 B1680404 Quinpirole dihydrochloride CAS No. 73625-62-4

Quinpirole dihydrochloride

Cat. No.: B1680404
CAS No.: 73625-62-4
M. Wt: 292.2 g/mol
InChI Key: GJIGRGIGKHPYTK-LWCZFAHISA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Quinpirole dihydrochloride is a psychoactive drug and research chemical that acts as a selective agonist for the D2 and D3 dopamine receptor subtypes . These receptors are part of the dopamine system, which plays a major role in reward, motivation, memory, and motor control.

Mode of Action

As a D2-like dopamine receptor agonist , this compound binds to the D2 and D3 dopamine receptors with high affinity . This binding mimics the action of dopamine, a neurotransmitter that transmits signals in the brain and other areas of the body. The activation of these receptors by this compound leads to a series of biochemical reactions that result in the observed pharmacological effects .

Biochemical Pathways

The activation of D2 and D3 dopamine receptors by this compound affects several biochemical pathways. One of the key pathways involves the regulation of cAMP-dependent protein kinase activity . The activation of these receptors can also lead to changes in the firing rate of dopaminergic neurons .

Pharmacokinetics

It is known that the compound is soluble in 01 N HCl (23 mg/ml) or water (73 mg/ml), suggesting that it may have good bioavailability .

Result of Action

This compound has been shown to increase locomotion and sniffing behavior in mice treated with it . It has also been found to induce compulsive behavior symptomatic of obsessive-compulsive disorder in rats . Moreover, it has been suggested that this compound may have neuroprotective effects against Parkinson’s disease-like pathology .

Biochemical Analysis

Biochemical Properties

Quinpirole dihydrochloride interacts with D2 and D3 dopamine receptors, showing some selectivity for D3 sites . It is the active enantiomer of (±)-Quinpirole dihydrochloride . The interaction of this compound with these receptors influences biochemical reactions within the cell.

Cellular Effects

This compound’s interaction with D2 and D3 dopamine receptors influences various cellular processes. It has been shown to increase locomotion and sniffing behavior in mice . Moreover, it has been found to induce compulsive behavior symptomatic of obsessive-compulsive disorder in rats .

Molecular Mechanism

This compound exerts its effects at the molecular level through its action as a D2 and D3 dopamine receptor agonist . It binds to these receptors, influencing their activity and leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been shown to reduce the rate of firing in dopaminergic neurons in primary neuronal cultures .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to produce significant THC-like effects when metabolic degradation of anandamide is inhibited in rats .

Metabolic Pathways

This compound is involved in dopamine signaling pathways due to its action as a D2 and D3 dopamine receptor agonist . It interacts with these receptors, influencing the activity of enzymes and other biomolecules involved in these pathways.

Transport and Distribution

This compound is distributed within cells and tissues through its interaction with D2 and D3 dopamine receptors . Its effects on these receptors can influence its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by its interaction with D2 and D3 dopamine receptors . Its binding to these receptors can direct it to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinpirole dihydrochloride is synthesized through a multi-step process involving the cyclization of appropriate precursors. The synthesis typically involves the reaction of a pyrazole derivative with a quinoline derivative under controlled conditions . The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at low temperatures to maintain its stability .

Properties

IUPAC Name

(4aS,8aS)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.2ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;;/h9-10,13H,2-8H2,1H3,(H,14,15);2*1H/t10-,13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIGRGIGKHPYTK-LWCZFAHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@@H]2[C@@H]1CC3=C(C2)NN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00994430
Record name Quinpirole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00994430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73625-62-4
Record name Quinpirole dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073625624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinpirole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00994430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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